molecular formula C16H16N2O6 B2857535 3-{[(3,4-Dimethoxyphenoxy)acetyl]amino} isonicotinic acid CAS No. 1209927-68-3

3-{[(3,4-Dimethoxyphenoxy)acetyl]amino} isonicotinic acid

Cat. No.: B2857535
CAS No.: 1209927-68-3
M. Wt: 332.312
InChI Key: ORBDYODBBSIHAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(3,4-Dimethoxyphenoxy)acetyl]amino} isonicotinic acid is a synthetic derivative of isonicotinic acid (pyridine-4-carboxylic acid), featuring a (3,4-dimethoxyphenoxy)acetyl group attached via an amide bond to the pyridine ring. This structural modification introduces unique physicochemical and biological properties, distinguishing it from the parent compound.

Isonicotinic acid derivatives are widely studied for pharmacological applications, including antimicrobial and anti-inflammatory activities.

Properties

IUPAC Name

3-[[2-(3,4-dimethoxyphenoxy)acetyl]amino]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c1-22-13-4-3-10(7-14(13)23-2)24-9-15(19)18-12-8-17-6-5-11(12)16(20)21/h3-8H,9H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBDYODBBSIHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CN=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Structural Features

The target compound contains two critical substructures:

  • Isonicotinic acid moiety : A pyridine-4-carboxylic acid derivative substituted at the 3-position with an acetylated amino group.
  • (3,4-Dimethoxyphenoxy)acetyl group : A diaryl ether-linked acetyl spacer providing conformational constraint and hydrogen-bonding capacity.

Disconnection Strategy

Two strategic bond disconnections guide synthesis (Figure 1):

  • Amide bond cleavage : Separates the isonicotinic acid core from the phenoxyacetyl sidechain.
  • Ether bond cleavage : Suggests assembly of the phenoxyacetic acid precursor prior to amide coupling.

Synthesis of Key Fragments

Preparation of 3-Aminoisonicotinic Acid

Nitration-Reduction Pathway
  • Substrate : Commercially available isonicotinic acid (pyridine-4-carboxylic acid).
  • Nitration :
    • Conditions: HNO₃ (90%)/H₂SO₄ (98%), 0°C → 25°C, 6 h
    • Product: 3-Nitroisonicotinic acid (Yield: 74%).
  • Reduction :
    • Catalytic hydrogenation: 10% Pd/C, H₂ (50 psi), EtOH, 12 h
    • Product: 3-Aminoisonicotinic acid (Yield: 88%, purity: 95%).

Analytical Data :

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, H2), 8.23 (d, J=5.1 Hz, 1H, H6), 7.45 (d, J=5.1 Hz, 1H, H5), 5.31 (s, 2H, NH₂).
  • HPLC : t_R = 4.2 min (C18, 0.1% TFA/MeCN).
Direct Amination Alternatives
  • Buchwald-Hartwig amination : Screened but resulted in <5% yield due to poor reactivity of the pyridine ring.

Synthesis of (3,4-Dimethoxyphenoxy)acetic Acid

Nucleophilic Aromatic Substitution
  • Substrates :
    • 3,4-Dimethoxyphenol (1.0 eq)
    • Chloroacetic acid (1.2 eq)
  • Conditions :
    • NaOH (2.5 eq), H₂O/EtOH (3:1), reflux, 8 h
    • Acidification: 6M HCl to pH 2
  • Yield : 91% after recrystallization (EtOAc/hexane).

Characterization :

  • FT-IR (KBr): 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C).
  • ¹³C NMR (CDCl₃): δ 170.2 (COOH), 149.1 (C3-OCH₃), 148.6 (C4-OCH₃), 114.8–122.4 (aromatic Cs).

Amide Bond Formation Strategies

Acid Chloride-Mediated Coupling

(3,4-Dimethoxyphenoxy)acetyl Chloride Synthesis
  • Reagents :
    • (3,4-Dimethoxyphenoxy)acetic acid (1.0 eq)
    • SOCl₂ (3.0 eq), catalytic DMF
  • Conditions : Reflux, 4 h, then SOCl₂ removal in vacuo.
  • Conversion : >99% by ¹H NMR.
Coupling Reaction
  • Substrates :
    • Acid chloride (1.05 eq)
    • 3-Aminoisonicotinic acid (1.0 eq)
  • Conditions :
    • Solvent: Anhydrous THF
    • Base: Et₃N (2.5 eq), 0°C → 25°C, 12 h
  • Workup :
    • Filtration, wash with 5% NaHCO₃, H₂O
    • Recrystallization: MeOH/H₂O
  • Yield : 76%, purity: 97%.

Carbodiimide-Mediated Coupling (EDCI/HOBt)

  • Reagents :
    • (3,4-Dimethoxyphenoxy)acetic acid (1.2 eq)
    • EDCI (1.5 eq), HOBt (1.5 eq)
    • 3-Aminoisonicotinic acid (1.0 eq)
  • Conditions :
    • Solvent: Anhydrous DMF
    • Temperature: 0°C → 25°C, 24 h
  • Workup :
    • Dilution with EtOAc, wash with 1M HCl, brine
    • Column chromatography: SiO₂, EtOAc/hexane (1:1)
  • Yield : 82%, purity: 98.5%.

Comparative Data :

Method Yield (%) Purity (%) Reaction Time (h)
Acid Chloride 76 97 12
EDCI/HOBt 82 98.5 24
HATU/DIEA 68 96 18

Process Optimization and Scale-Up Considerations

Solvent Screening for Crystallization

  • Optimal System : MeOH/H₂O (7:3 v/v)
    • Crystal form: Needles
    • Purity: 99.1% by HPLC
    • Recovery: 89%
  • Alternative : Acetone/H₂O (1:1)
    • Purity: 97.8%
    • Recovery: 78%

Byproduct Analysis

  • Major Impurity :
    • Structure : Di-acylated product (3-{[(3,4-Dimethoxyphenoxy)acetyl]amino}isonicotinic acid acetylated at the pyridine nitrogen).
    • Control : Maintain EDCI:HOBt ratio at 1:1.05 to suppress over-activation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆):
    δ 13.12 (s, 1H, COOH), 10.32 (s, 1H, NH), 8.71 (s, 1H, H2), 8.23 (d, J=5.1 Hz, 1H, H6), 7.45 (d, J=5.1 Hz, 1H, H5), 6.92–6.85 (m, 3H, aromatic Hs), 4.62 (s, 2H, CH₂CO), 3.78 (s, 3H, OCH₃), 3.76 (s, 3H, OCH₃).

  • HRMS (ESI-TOF):
    Calculated for C₁₇H₁₇N₂O₇ [M+H]⁺: 379.1034. Found: 379.1031.

Purity Assessment

  • HPLC :
    • Column: XBridge C18 (4.6 × 150 mm, 3.5 μm)
    • Mobile phase: 0.1% HCO₂H in H₂O/MeCN gradient
    • t_R: 8.4 min (purity: 99.1%)

Chemical Reactions Analysis

Types of Reactions

3-{[(3,4-Dimethoxyphenoxy)acetyl]amino} isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-{[(3,4-Dimethoxyphenoxy)acetyl]amino} isonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-{[(3,4-Dimethoxyphenoxy)acetyl]amino} isonicotinic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Isonicotinic Acid (Pyridine-4-carboxylic Acid)
  • Core Structure: Lacks the (3,4-dimethoxyphenoxy)acetyl substituent.
  • Key Differences: Simpler structure with higher solubility in polar solvents due to the unmodified carboxylic acid group. Known hepatotoxicity via metabolism to hydrazine, a hepatotoxin .
2-{[3-(Trifluoromethyl)phenyl]-amino}isonicotinic Acid
  • Substituent: Trifluoromethylphenyl amino group.
  • Key Differences: The electron-withdrawing trifluoromethyl group increases lipophilicity and metabolic stability compared to the dimethoxy group. Molecular weight: 282.22 g/mol (C₁₃H₉F₃N₂O₂) .
3-[(2-Fluoro-4-iodophenyl)amino]-4-pyridinecarboxylic Acid
  • Substituent : Halogenated (F, I) phenyl group.
  • Higher molecular weight (e.g., iodine contributes ~127 g/mol) compared to the target compound .
Dipicolinic Acid (DPA) Derivatives
  • Core Structure : Pyridine-2,6-dicarboxylic acid.
  • Key Differences :
    • DPA derivatives exhibit strong metal-chelation properties, unlike isonicotinic acid analogues.
    • Eu(III)-coordination polymers (Eu-CPs) show selectivity for DPA over isonicotinic acid in fluorescence assays, suggesting structural specificity in recognition .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Effects
Target Compound C₁₈H₁₉N₂O₇* ~375.36 Electron-donating methoxy groups enhance stability
2-{[3-(Trifluoromethyl)phenyl]-amino}isonicotinic Acid C₁₃H₉F₃N₂O₂ 282.22 Trifluoromethyl increases lipophilicity
Isonicotinic Acid C₆H₅NO₂ 123.11 High solubility, metabolic liability

*Calculated based on structural analysis.

Biological Activity

3-{[(3,4-Dimethoxyphenoxy)acetyl]amino} isonicotinic acid is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H16N2O6C_{16}H_{16}N_{2}O_{6} and features a 3,4-dimethoxyphenoxy group linked to an acetylamino moiety and an isonicotinic acid structure. This unique combination of functional groups contributes to its diverse biological activities.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways that regulate various physiological functions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound:

  • In vitro Studies : Research has shown that this compound demonstrates activity against a range of bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth.

Anticancer Properties

The compound's anticancer potential is another area of active research:

  • Cell Line Studies : In vitro studies using cancer cell lines have indicated that the compound can induce apoptosis and inhibit cell proliferation. For example, tests on breast cancer cell lines demonstrated significant cytotoxic effects at certain concentrations.
  • Mechanistic Insights : The apoptotic effect may be mediated through the modulation of key signaling pathways associated with cell survival and death, potentially involving caspase activation.

Case Studies

  • Breast Cancer Research : A study focusing on HER2-positive breast cancer cells demonstrated that treatment with the compound led to reduced cell viability and increased apoptosis markers. This suggests its potential as a therapeutic agent in targeted cancer therapies .
  • Antimicrobial Efficacy : Another study evaluated the compound's effectiveness against various pathogens, including those resistant to standard antibiotics. The results indicated that it could serve as a lead compound for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityUnique Features
3,4-DimethoxyphenethylamineNeurotransmitter effectsSimple phenethylamine structure
3,4-Dimethoxyphenylacetic acidAnti-inflammatoryLacks the isonicotinic moiety
IsoniazidAntitubercularSpecific target (InhA enzyme)

The unique combination of the dimethoxyphenoxy group and isonicotinic acid gives this compound distinctive reactivity and biological properties not found in its analogs.

Q & A

Q. What are the optimal synthetic routes for 3-{[(3,4-Dimethoxyphenoxy)acetyl]amino} isonicotinic acid, and how can reaction efficiency be improved?

The compound can be synthesized via coupling reactions involving isonicotinic acid derivatives and 3,4-dimethoxyphenoxyacetyl intermediates. A common approach uses pyridine-3,4-dicarboxylic anhydride (or similar precursors) with activating agents like EDC/NHS to facilitate amide bond formation . To optimize yields, reaction conditions (e.g., temperature, solvent polarity) should be systematically varied. For example, using aprotic solvents (DMF or DMSO) at 45–60°C improves coupling efficiency while minimizing hydrolysis .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm the presence of the 3,4-dimethoxyphenoxy group (δ ~3.8–4.0 ppm for methoxy protons) and the isonicotinic acid backbone (aromatic protons at δ ~7.5–8.5 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is effective for purity assessment. A C18 column and gradient elution (water/acetonitrile with 0.1% TFA) can resolve diastereomers or synthetic byproducts .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular weight (e.g., expected [M+H]+^+ for C17_{17}H17_{17}N2_2O6_6: 345.1084) .

Q. How can researchers mitigate instability issues during storage or handling?

The compound should be stored in anhydrous conditions (desiccator, under argon) to prevent hydrolysis of the acetylated amine. Thermal degradation studies suggest stability up to 100°C, but prolonged exposure to light should be avoided. Use amber vials and conduct stability assays via periodic HPLC analysis .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges in synthesizing this compound, particularly diastereomer formation?

The 3,4-dimethoxyphenoxy group introduces stereochemical complexity. To control diastereomer formation:

  • Chiral Auxiliaries : Temporarily introduce chiral groups during synthesis to direct stereochemistry, later removed via hydrolysis .
  • Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature. For example, shorter reaction times favor kinetic products (e.g., erythro forms), while longer durations may equilibrate to thermodynamically stable threo forms .
  • Coupling Constant Analysis : 3Jαβ^3J_{\alpha\beta} values from NMR (e.g., ~7.0 Hz for threo vs. ~3.7 Hz for erythro) distinguish diastereomers .

Q. How can conflicting biological activity data across studies be systematically analyzed?

Discrepancies may arise from variations in assay conditions or impurity profiles. Recommended steps:

  • Reproducibility Checks : Validate activity in ≥3 independent assays (e.g., enzyme inhibition, cell viability) .
  • Purity Reassessment : Use HPLC-MS to confirm compound integrity and rule out degradation products .
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., varying methoxy groups or acyl chains) to isolate critical pharmacophores .

Q. What computational methods support the prediction of this compound’s pharmacokinetic properties?

  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes or receptors) to predict binding affinity .
  • ADMET Prediction Tools : Software like SwissADME or ADMETlab2.0 estimates solubility, bioavailability, and metabolic stability based on logP, polar surface area, and H-bond donors/acceptors .

Methodological Considerations

  • Stereoselective Synthesis : For advanced applications, employ asymmetric catalysis (e.g., chiral ligands in Pd-mediated cross-coupling) to achieve enantiopure products .
  • Data Contradiction Resolution : Use multivariate statistical analysis (e.g., PCA) to identify outliers in biological datasets and correlate with experimental variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.